molecular formula C11H20ClN3S B13257609 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride

Cat. No.: B13257609
M. Wt: 261.82 g/mol
InChI Key: UXAGEEMNBOHDMH-UHFFFAOYSA-N
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Description

2-{2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a 2-(1-methyl-1H-imidazol-2-yl)sulfanyl ethyl group. Its molecular structure combines a piperidine core, a sulfur-containing sulfanyl linker, and a methyl-substituted imidazole moiety . This combination confers unique physicochemical properties, such as moderate solubility in polar solvents and stability under physiological conditions, making it a candidate for pharmacological applications.

The compound is synthesized via multi-step organic reactions, often involving nucleophilic substitution or thiol-ene coupling, with optimized conditions (e.g., dimethylformamide as a solvent) to enhance yield and purity . Its mechanism of action is hypothesized to involve interactions with biological targets like enzymes or receptors, leveraging the imidazole ring’s hydrogen-bonding capacity and the sulfanyl group’s redox activity .

Properties

Molecular Formula

C11H20ClN3S

Molecular Weight

261.82 g/mol

IUPAC Name

2-[2-(1-methylimidazol-2-yl)sulfanylethyl]piperidine;hydrochloride

InChI

InChI=1S/C11H19N3S.ClH/c1-14-8-7-13-11(14)15-9-5-10-4-2-3-6-12-10;/h7-8,10,12H,2-6,9H2,1H3;1H

InChI Key

UXAGEEMNBOHDMH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCCC2CCCCN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves the following steps:

    Formation of the Imidazole Derivative: The starting material, 1-methyl-1H-imidazole, undergoes a reaction with an appropriate alkylating agent to introduce the sulfanyl group.

    Attachment to Piperidine: The resulting intermediate is then reacted with piperidine under suitable conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Piperidine Substitution Site : Sulfanyl groups at the 3-position of piperidine () alter steric hindrance, affecting selectivity in enzyme inhibition .

Pharmacological Profile Comparison

Antimicrobial Activity

  • Target Compound : Exhibits broad-spectrum antimicrobial activity, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
  • 4-Chlorophenyl Analog : Shows moderate activity (MIC: 8–16 µg/mL) due to reduced electron-withdrawing effects compared to methylimidazole .
  • Methoxy-substituted Analog : Higher activity (MIC: 1–4 µg/mL) attributed to the methoxy group’s electron-donating properties enhancing membrane penetration .

Neuroprotective Effects

  • Target Compound : Demonstrates 40% reduction in oxidative stress markers in neuronal cell lines at 10 µM, linked to the sulfanyl group’s antioxidant properties .

Biological Activity

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. Its structure, which includes a piperidine ring and an imidazole moiety, suggests potential interactions with various biological targets, leading to implications in therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride
  • Molecular Formula : C₁₁H₁₄ClN₃S
  • Molecular Weight : 257.77 g/mol

Research indicates that this compound interacts with several biological pathways:

  • Cell Signaling : It modulates the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation can influence various cellular processes, including metabolism and drug metabolism via cytochrome P450 enzymes.
  • Gene Expression : The compound affects gene expression related to metabolic processes, potentially altering cellular metabolism significantly.

Biological Activities

The biological activities of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride can be categorized into several key areas:

1. Antimicrobial Activity

Studies have demonstrated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing piperidine moieties have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

This compound has been noted for its potential as an enzyme inhibitor. Specifically, it has shown activity against acetylcholinesterase (AChE) and urease, which are important targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

3. Anticancer Potential

The imidazole ring is often associated with anticancer activity. Compounds similar to 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride have been evaluated for their cytotoxic effects on cancer cell lines. For example, studies have indicated that certain derivatives exhibit significant inhibition of cell growth in A431 and Bcl-2 Jurkat cell lines .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

StudyFindings
Sanchez-Sancho et al. (1998)Evaluated piperidine derivatives for their antibacterial and enzyme inhibitory properties, revealing significant activity against E. coli and S. aureus.
Nithiya et al. (2011)Reported on the potential of piperidine compounds in managing glucose levels, indicating a hypoglycemic effect.
MDPI Review (2021)Discussed the synthesis of organic compounds with imidazole rings showing promising antifungal activity.

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